molecular formula C18H17ClO4 B2450815 (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 343374-76-5

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2450815
CAS No.: 343374-76-5
M. Wt: 332.78
InChI Key: UEXCVIIXZMVKQH-TWGQIWQCSA-N
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Description

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a 4-chlorophenyl group and a 2,4,5-trimethoxyphenyl group, making it a molecule of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Starting Materials: 4-chlorobenzaldehyde and 2,4,5-trimethoxyacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of the corresponding saturated ketone.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl and trimethoxyphenyl groups contributes to its ability to interact with biological targets, leading to various pharmacological effects.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that chalcone derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, some derivatives exhibit cytotoxic activity against cancer cell lines.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other organic compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In terms of anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It may also inhibit cell proliferation by interfering with the cell cycle.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: The E-isomer of the compound, differing in the configuration around the double bond.

    (2Z)-3-(4-bromophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a bromine atom instead of chlorine.

    (2Z)-3-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A compound with a different substitution pattern on the trimethoxyphenyl ring.

Uniqueness

The uniqueness of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,4,5-trimethoxyphenyl group provides a distinct electronic environment that can affect its interaction with biological targets and its behavior in chemical reactions.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-11-18(23-3)17(22-2)10-14(16)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCVIIXZMVKQH-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)/C=C\C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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